Ticabesone propionate

Vue d'ensemble

Description

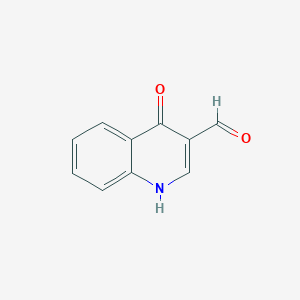

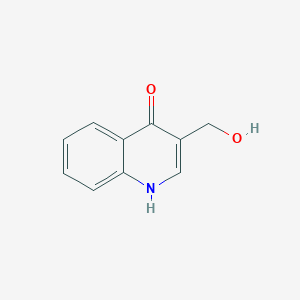

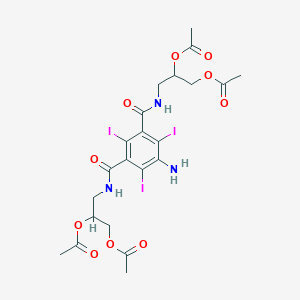

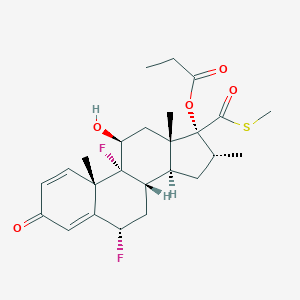

Le propionate de ticabésone est un corticostéroïde glucocorticoïde synthétique connu pour ses puissantes propriétés anti-inflammatoires. Il est principalement utilisé dans le traitement de diverses affections inflammatoires. La formule moléculaire du propionate de ticabésone est C25H32F2O5S, et sa masse moléculaire est de 482,6 g/mol .

Applications De Recherche Scientifique

Ticabesone propionate has a wide range of applications in scientific research, including:

Chemistry: Used as a reference material in the study of glucocorticoid steroids.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases.

Industry: Used in the formulation of anti-inflammatory drugs and creams

Mécanisme D'action

Target of Action

Ticabesone propionate is a synthetic glucocorticoid . Its primary target is the glucocorticoid receptor (GR), which is a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

This compound works by binding to the glucocorticoid receptor, leading to conformational changes that allow the receptor to translocate into the nucleus . Once inside the nucleus, the receptor complex can bind to specific DNA sequences called glucocorticoid response elements, influencing the transcription of various genes . This interaction results in anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

As a glucocorticoid, it is likely to influence several pathways involved in immune response and inflammation . For instance, it may inhibit the production of pro-inflammatory cytokines and chemokines, and promote the expression of anti-inflammatory proteins .

Pharmacokinetics

As a glucocorticoid, it is expected to be well-absorbed following oral administration . Its distribution within the body would be influenced by factors such as plasma protein binding, tissue permeability, and blood flow . Metabolism of this compound would likely involve hepatic enzymes, and excretion would occur via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune and inflammatory responses . By binding to the glucocorticoid receptor, it can influence gene transcription, leading to decreased production of pro-inflammatory mediators and increased production of anti-inflammatory proteins . This results in potent anti-inflammatory activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota can metabolize dietary fibers into short-chain fatty acids (SCFAs) such as propionate . These SCFAs can have systemic effects, potentially influencing the immune response and the action of drugs like this compound . Additionally, factors such as diet, lifestyle, and co-existing medical conditions can influence the individual’s response to the drug .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du propionate de ticabésone implique plusieurs étapes, à partir de la structure stéroïde de baseLes conditions réactionnelles impliquent généralement l'utilisation de réactifs tels que des agents fluorants, des agents oxydants et des réactifs d'estérification .

Méthodes de production industrielle

La production industrielle du propionate de ticabésone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le propionate de ticabésone subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyles en cétones.

Réduction : Réduction des cétones en groupes hydroxyles.

Substitution : Introduction d'atomes de fluor à des positions spécifiques.

Réactifs et conditions courants

Oxydation : Réactifs tels que le trioxyde de chrome (CrO3) ou le chlorochromate de pyridinium (PCC).

Réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Agents fluorants tels que le trifluorure de diéthylaminosulfur (DAST) ou le Selectfluor.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés fluorés et hydroxylés de la structure stéroïde de base .

Applications de la recherche scientifique

Le propionate de ticabésone a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme matériau de référence dans l'étude des stéroïdes glucocorticoïdes.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'inflammation.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires.

Industrie : Utilisé dans la formulation de médicaments et de crèmes anti-inflammatoires

Mécanisme d'action

Le propionate de ticabésone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans l'organisme. Cette liaison conduit à l'activation des voies anti-inflammatoires et à la suppression des médiateurs pro-inflammatoires. Les cibles moléculaires comprennent divers facteurs de transcription et enzymes impliqués dans la réponse inflammatoire .

Comparaison Avec Des Composés Similaires

Composés similaires

- Propionate de fluticasone

- Dipropionate de bétaméthasone

- Dexaméthasone

Unicité

Le propionate de ticabésone est unique en raison de son modèle de fluoration spécifique et de la présence d'un ester propionate, ce qui améliore sa puissance anti-inflammatoire et sa stabilité par rapport aux autres glucocorticoïdes .

Propriétés

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCUKXWTNOXTD-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73205-13-7 | |

| Record name | Ticabesone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticason S-Methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICABESONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Ticabesone Propionate discussed in the research papers?

A1: The research papers primarily discuss this compound in the context of its anti-inflammatory effects in the eye. Specifically, the research highlights its potential in mitigating neovascularization, the abnormal growth of blood vessels, in the cornea. This is a significant finding as corneal neovascularization can lead to vision impairment. [, ]

Q2: How was the efficacy of this compound evaluated in the study?

A2: The researchers utilized a rat model to investigate the drug's effects. They induced neovascularization in the rats' corneas using silver nitrate cauterization. Following this, they administered this compound topically. The researchers then assessed the extent of neovascularization using a standardized scoring system. This scoring was conducted by an investigator “blinded” to the treatment groups to minimize bias. [, ] This model allowed for a controlled environment to study the drug's impact on neovascularization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.